3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide
Overview
Description
“3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1258650-59-7 . It has a molecular weight of 269.28 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(5-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15)
. This code provides a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Activities : A variety of derivatives of this compound have been synthesized, showing potential in different biological activities. For instance, some derivatives have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. They have also been evaluated for their gastric toxicity, indicating potential for therapeutic use (Küçükgüzel et al., 2013).
Crystal Structure Analysis : The crystal structure of new derivatives has been determined, providing insights into their molecular conformation. These findings are critical for understanding the biological activity and potential drug design applications (Subashini et al., 2009).
Antimicrobial and Anticancer Activities
Antimicrobial Activity : Some novel derivatives have shown promising antimicrobial activities. This includes the synthesis of compounds with biologically active moieties, which have been evaluated for their effects against various microbial strains (El-Morsy, 2014).
Potential as Anticancer Agents : There has been significant interest in the development of derivatives as potential anticancer agents. Certain compounds have demonstrated potent growth inhibition against various human tumor cell lines, highlighting their potential in cancer treatment (Penthala et al., 2011).
Enzyme Inhibition and Electrophysiological Activities
Carbonic Anhydrase Inhibition : Some derivatives have been studied for their ability to inhibit carbonic anhydrase isoenzymes. This suggests potential applications in disorders related to abnormal enzyme activity (Kucukoglu et al., 2016).
Electrophysiological Activity : N-substituted derivatives have been synthesized and evaluated for their cardiac electrophysiological activity. This research is pivotal for developing new medications for arrhythmias and other heart-related conditions (Morgan et al., 1990).
Molecular Modeling and Computational Studies
Structural and Electronic Analysis : Detailed structural and electronic analyses have been conducted, including Density Functional Theory (DFT) studies. These analyses are crucial for understanding the molecular properties and designing new derivatives with improved efficacy (Sarojini et al., 2012).
Molecular Docking Studies : Molecular modeling and docking studies have been performed on some derivatives. These studies are instrumental in predicting how these compounds might interact with biological targets, aiding in the design of more effective drugs (Hassan et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(5-6)18(11,16)17/h2-5H,1H3,(H2,11,16,17)(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLARBKYKVSVLBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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